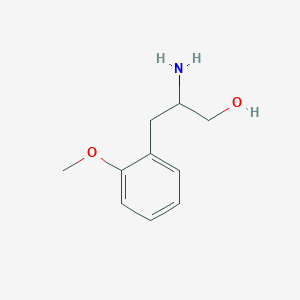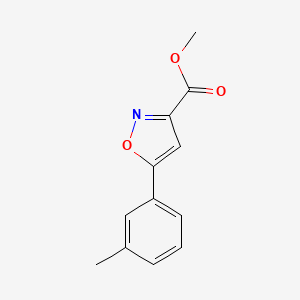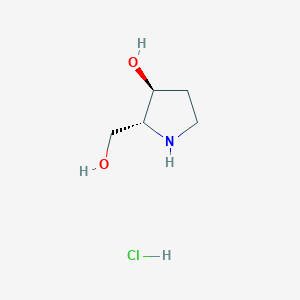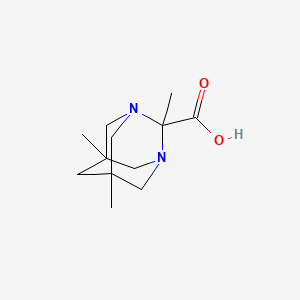
(1R,3S,5r,7r)-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid
Overview
Description
(1R,3S,5r,7r)-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid, commonly known as TMA, is an organic compound that has gained significant attention in scientific research due to its unique properties. TMA is a cyclic diamine that belongs to the adamantane family of compounds. It is a chiral molecule, which means that it has two non-superimposable mirror image forms. TMA has several potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Mechanism of Action
The mechanism of action of TMA is not well understood. However, it is believed that TMA exerts its biological activity by interacting with specific targets in cells. TMA has been shown to inhibit the activity of certain enzymes, which may contribute to its antiviral and antibacterial properties.
Biochemical and Physiological Effects
TMA has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the replication of certain viruses, including HIV-1 and HCV. TMA has also been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, TMA has been shown to induce apoptosis, or programmed cell death, in certain cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of TMA is its relatively simple synthesis method, which allows for the production of the compound in large quantities. Additionally, TMA has been shown to exhibit a broad range of biological activity, making it a promising candidate for further research. However, one limitation of TMA is its limited solubility in water, which may affect its bioavailability and limit its potential applications.
Future Directions
There are several potential future directions for research on TMA. One area of interest is the development of TMA-based drug delivery systems. TMA has been shown to form inclusion complexes with various guest molecules, making it a promising candidate for drug delivery applications. Additionally, further research is needed to understand the mechanism of action of TMA and its potential applications in the treatment of various diseases.
Scientific Research Applications
TMA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antiviral, antibacterial, and antitumor properties. TMA has also been investigated for its potential use as a drug delivery system due to its ability to form inclusion complexes with various guest molecules.
properties
IUPAC Name |
2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-10-4-11(2)7-13(5-10)12(3,9(15)16)14(6-10)8-11/h4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTYSEDXGXGBST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)(C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid](/img/structure/B3073989.png)
![2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3073997.png)

![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B3074002.png)
![1-[(3-Bromophenyl)methyl]piperidin-4-amine](/img/structure/B3074007.png)
![Ethyl [4-(aminocarbonyl)-1-piperidinyl]acetate](/img/structure/B3074019.png)
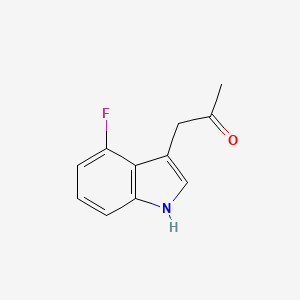
![2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid](/img/structure/B3074040.png)
![2-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid](/img/structure/B3074045.png)
![3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine](/img/structure/B3074047.png)
